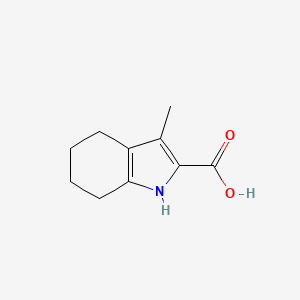

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Description

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially hydrogenated indole core with a methyl substituent at the 3-position and a carboxylic acid group at the 2-position. This structure imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. The compound is synthesized via chemoselective reduction strategies, such as the use of Et$3$SiH/I$2$ to reduce formyl precursors, as demonstrated in related benzothiophene derivatives . Key spectral data, including $^{1}$H NMR signals at 2.41 ppm (methyl group) and $^{13}$C NMR signals at 168.73 ppm (carboxylic acid carbonyl), confirm its structural identity .

Properties

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h11H,2-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWSZIDFXHKQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151051-63-7 | |

| Record name | 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 4,5,6,7-tetrahydroindole with cyanoacetate, followed by hydrolysis and decarboxylation . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process generally includes steps such as alkylation, cyclization, and functional group transformations under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various hydrogenated indole derivatives.

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

Industry: It serves as a building block in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Benzothiophene vs. Indole Derivatives :

The benzothiophene analogue, 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, shares a similar hydrogenated bicyclic framework but replaces the indole nitrogen with a sulfur atom. This substitution alters electronic properties and reactivity. For instance, the benzothiophene derivative is synthesized via Et$3$SiH/I$2$-mediated reduction of a formyl precursor , whereas indole derivatives often require alternative reducing agents or protective group strategies to preserve the nitrogen-containing core.- Hydrogenation and Substituent Effects: 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid (I-15): Lacks the 3-methyl group, simplifying the structure but reducing steric bulk. Reported in 45% yield via unspecified methods, its $^{1}$H NMR data highlight the absence of methyl signals compared to the target compound . The carbonyl group enhances polarity, affecting solubility and reactivity .

Substituent Additions

- 3-Methyl-6-(thiophen-2-yl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid: Incorporates a thiophene ring at the 6-position (C14H13NO3S), synthesized via multi-step routes.

Physicochemical and Spectral Properties

Biological Activity

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS No. 151051-63-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral activity, potential as an inhibitor of HIV-1 integrase, and other pharmacological effects.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- CAS Number : 151051-63-7

Antiviral Properties

Recent studies have highlighted the potential of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid as an inhibitor of HIV-1 integrase. Integrase is crucial for the viral life cycle, and compounds that inhibit its activity can be significant in the treatment of HIV.

- Mechanism of Action : The compound has been shown to effectively inhibit the strand transfer activity of HIV-1 integrase. Binding conformation analysis indicates that the indole core and the carboxyl group interact with Mg²⁺ ions in the active site of integrase .

- Efficacy : In a study evaluating various derivatives, compound 3 exhibited an IC₅₀ value of 12.41 μM, indicating potent inhibitory activity against integrase. Further modifications to the structure led to derivatives with enhanced activity; for instance, compound 20a showed an IC₅₀ of 0.13 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the indole structure can enhance biological activity:

| Compound | Modification | IC₅₀ (μM) | Observations |

|---|---|---|---|

| 3 | Parent | 12.41 | Initial lead compound |

| 4 | Modified | 18.52 | Improved binding interactions |

| 20a | Long-chain substitution at C3 | 0.13 | Significant increase in activity |

The introduction of long branches and halogenated groups at specific positions on the indole core has been shown to improve binding affinity and inhibitory potency against integrase .

Other Pharmacological Activities

Beyond its antiviral properties, there is emerging evidence that this compound may exhibit additional pharmacological effects:

- Neuroprotective Effects : Some derivatives of indole compounds have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could be beneficial in reducing oxidative stress-related damage in various conditions.

Case Study 1: HIV Integrase Inhibition

A recent study synthesized several derivatives based on the indole scaffold and tested their efficacy against HIV integrase. The lead compound was optimized through structural modifications that enhanced its binding interactions with the target enzyme. The findings suggest that further development could lead to potent new antiviral agents .

Case Study 2: Neuroprotective Screening

In a separate investigation focusing on neuroprotective effects, derivatives of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid were screened for their ability to prevent neuronal cell death induced by oxidative stress. Preliminary results indicated promising neuroprotective effects that warrant further exploration .

Q & A

Basic Research Questions

What are the standard synthetic routes for 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid?

The compound is typically synthesized via chemoselective reduction or condensation reactions. For example, analogous indole derivatives are prepared by reducing 3-formyl precursors using triethylsilane (EtSiH) and iodine (I) in anhydrous conditions . Alternatively, condensation of 3-formyl-indole intermediates with thiazolidinone derivatives in acetic acid/sodium acetate systems is reported for structurally related compounds . Key steps include refluxing in acetic acid and purification via recrystallization.

How is this compound characterized, and what analytical discrepancies might arise?

Standard characterization involves IR spectroscopy (to confirm carboxylic acid C=O stretching ~1700 cm), H/C NMR (e.g., methyl group signals at δ ~2.1–2.5 ppm, tetrahydroindole ring protons at δ ~1.5–2.8 ppm), and LCMS (molecular ion peak at m/z 193.20 for [M+H]) . Discrepancies in melting points (e.g., conflicting reports between 205–210°C) may arise from polymorphic forms or impurities, necessitating repeated recrystallization and differential scanning calorimetry (DSC) validation .

What are the critical storage conditions for ensuring compound stability?

The compound should be stored in a dark, inert atmosphere (e.g., argon) at 2–8°C to prevent oxidation of the tetrahydroindole ring or decarboxylation. Hygroscopicity is a concern; desiccants like silica gel are recommended .

Advanced Research Questions

How can synthetic yields be optimized for large-scale production?

Yield optimization requires careful control of reaction stoichiometry and solvent systems. For example:

- Use EtSiH/I in dichloromethane (DCM) at 0°C for selective reduction of formyl groups without affecting the carboxylic acid moiety .

- Employ microwave-assisted synthesis to reduce reaction time (e.g., from 5 hours to 30 minutes) for condensation steps, improving throughput .

- Monitor pH during workup (maintain pH 4–5) to avoid premature precipitation of intermediates.

How do structural modifications (e.g., esterification) impact biological activity?

Ethyl ester derivatives (e.g., ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate) exhibit enhanced membrane permeability compared to the free acid, making them preferable for in vitro bioactivity screens . However, ester hydrolysis in physiological conditions can complicate pharmacokinetic profiling. Computational docking studies (using AutoDock Vina) suggest that the carboxylic acid group interacts with polar residues in enzyme active sites (e.g., cyclooxygenase-2), while methyl substitution modulates hydrophobic binding .

How can contradictions in reported spectral data be resolved?

Contradictions in NMR or LCMS data often stem from tautomerism (e.g., keto-enol equilibria in oxo-substituted derivatives) or solvent-dependent shifts. To resolve:

- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.

- Compare experimental data with DFT-calculated spectra (using Gaussian 16) for structural validation .

- Validate purity via HPLC-ELSD (evaporative light scattering detection) to rule out co-eluting impurities .

What in vitro assays are suitable for evaluating its antimicrobial potential?

- MIC assays : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains in Mueller-Hinton broth, with ciprofloxacin as a positive control .

- Biofilm inhibition : Use crystal violet staining in 96-well plates to quantify biofilm biomass reduction .

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.

Methodological Guidelines

What computational tools are recommended for SAR studies?

- Molecular docking : Use Schrödinger Suite or MOE to model interactions with target proteins (e.g., kinases, GPCRs).

- QSAR modeling : Build regression models (via RDKit or PaDEL-descriptors) correlating substituent electronic parameters (Hammett σ) with bioactivity .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions.

How to address poor solubility in biological assays?

- Prepare DMSO stock solutions (≤1% v/v final concentration) to minimize solvent toxicity.

- Use nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance aqueous dispersion and controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.